molecular formula C15H20O B13145425 Cyclopentanone, 2,2,3-trimethyl-3-(4-methylphenyl)-, (R)- CAS No. 62447-70-5

Cyclopentanone, 2,2,3-trimethyl-3-(4-methylphenyl)-, (R)-

Cat. No.: B13145425
CAS No.: 62447-70-5
M. Wt: 216.32 g/mol
InChI Key: CYQNNBVTDFXXHX-OAHLLOKOSA-N
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Description

®-2,2,3-Trimethyl-3-(p-tolyl)cyclopentanone is an organic compound with a unique structure that includes a cyclopentanone ring substituted with three methyl groups and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2,3-Trimethyl-3-(p-tolyl)cyclopentanone typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate cyclopentanone derivative and p-tolyl group precursor.

    Reaction Conditions: The reaction conditions often include the use of strong bases or acids to facilitate the formation of the desired product. Common reagents include Grignard reagents or organolithium compounds.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-2,2,3-Trimethyl-3-(p-tolyl)cyclopentanone may involve large-scale reactions with optimized conditions to maximize yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2,2,3-Trimethyl-3-(p-tolyl)cyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl and p-tolyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

®-2,2,3-Trimethyl-3-(p-tolyl)cyclopentanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which ®-2,2,3-Trimethyl-3-(p-tolyl)cyclopentanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor.

Comparison with Similar Compounds

Similar Compounds

    (S)-2,2,3-Trimethyl-3-(p-tolyl)cyclopentanone: The enantiomer of the compound with different stereochemistry.

    2,2,3-Trimethyl-3-phenylcyclopentanone: A similar compound with a phenyl group instead of a p-tolyl group.

    2,2,3-Trimethyl-3-(m-tolyl)cyclopentanone: A compound with a meta-tolyl group instead of a para-tolyl group.

Uniqueness

®-2,2,3-Trimethyl-3-(p-tolyl)cyclopentanone is unique due to its specific stereochemistry and the presence of the p-tolyl group, which influences its reactivity and interactions in chemical and biological systems.

Properties

CAS No.

62447-70-5

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

(3R)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one

InChI

InChI=1S/C15H20O/c1-11-5-7-12(8-6-11)15(4)10-9-13(16)14(15,2)3/h5-8H,9-10H2,1-4H3/t15-/m1/s1

InChI Key

CYQNNBVTDFXXHX-OAHLLOKOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@]2(CCC(=O)C2(C)C)C

Canonical SMILES

CC1=CC=C(C=C1)C2(CCC(=O)C2(C)C)C

Origin of Product

United States

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